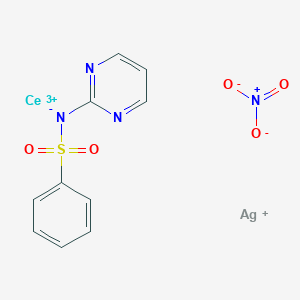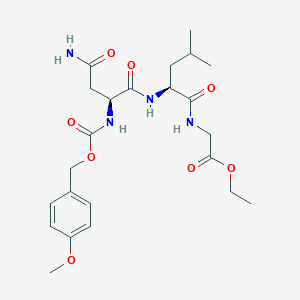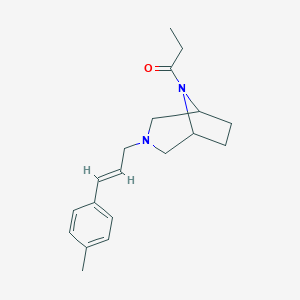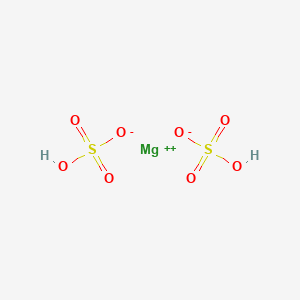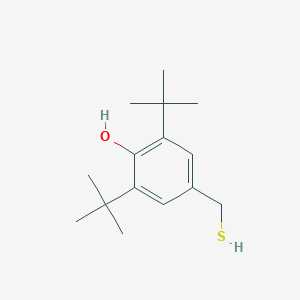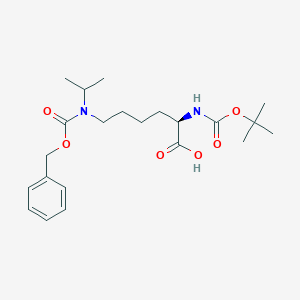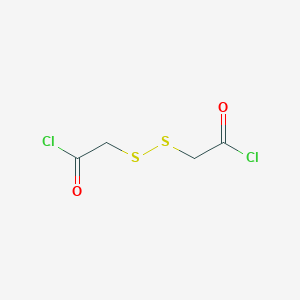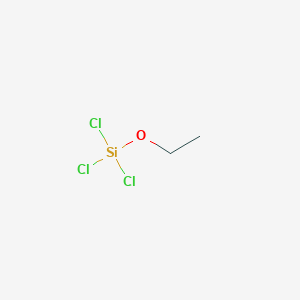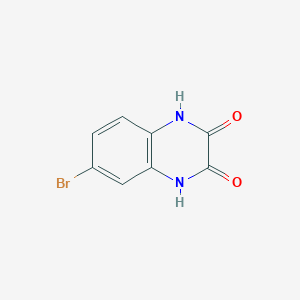
6-Bromoquinoxaline-2,3(1H,4H)-dione
Overview
Description
6-Bromoquinoxaline-2,3(1H,4H)-dione is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic semiconductors, dyes, and electroluminescent materials . The presence of a bromine atom at the 6th position and the dione functionality at the 2,3 positions make this compound particularly interesting for research and industrial applications.
Mechanism of Action
Target of Action
Quinoxaline derivatives, including 6-Bromoquinoxaline-2,3(1H,4H)-dione, are known to have a wide range of biological activities . They are valuable scaffolds in pharmaceuticals and bioactive natural products . .
Mode of Action
Quinoxaline derivatives are known for their interesting biological activities such as antiviral, antibiotic, anti-inflammatory, antiprotozoal, antihelmintic, antimalarial, antitubercular, antidepressant, kinase inhibitors, anticancer and also active against aids .
Biochemical Pathways
Quinoxaline derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the broad spectrum of biological activities of quinoxaline derivatives, it can be inferred that they may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoxaline-2,3(1H,4H)-dione typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone in the presence of various catalysts. Common catalysts include titanium silicate (TS-1), molecular iodine, cerium ammonium nitrate, and oxalic acid . The reaction is usually carried out in solvents such as methanol or acetic acid under reflux conditions or microwave irradiation .
Industrial Production Methods: For industrial-scale production, the reaction can be scaled up using recyclable catalysts like titanium silicate (TS-1) and performed under controlled conditions to ensure high yields and purity . The use of solid-phase synthesis techniques and nanostructured catalysts can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoquinoxaline-2,3(1H,4H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield quinoxaline-2,3-diol derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit enhanced biological and chemical properties .
Scientific Research Applications
6-Bromoquinoxaline-2,3(1H,4H)-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
Quinoxaline-2,3-dione: Lacks the bromine atom at the 6th position.
6-Chloroquinoxaline-2,3(1H,4H)-dione: Contains a chlorine atom instead of bromine.
Quinoxaline-2,3-diol: Contains hydroxyl groups instead of the dione functionality.
Uniqueness: 6-Bromoquinoxaline-2,3(1H,4H)-dione is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to other quinoxaline derivatives . This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEGUPPDVPWCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407929 | |
| Record name | 6-Bromo-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1910-90-3 | |
| Record name | 6-Bromo-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



